molecular formula C19H19Cl2N3O3S B2720966 (2,5-dichlorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034415-10-4

(2,5-dichlorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No. B2720966
CAS RN: 2034415-10-4
M. Wt: 440.34
InChI Key: PXNLFJQYBJHYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dichlorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19Cl2N3O3S and its molecular weight is 440.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has demonstrated the synthesis of new pyridine derivatives incorporating 2-amino substituted benzothiazoles and various piperazine derivatives, showcasing variable and modest antimicrobial activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

  • Investigations into the molecular interactions of specific antagonists with cannabinoid receptors have provided insights into the conformational analyses and pharmacophore models, aiding in understanding receptor-ligand interactions and developing more effective therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Structural and Theoretical Studies

  • Studies involving the synthesis and characterization of compounds with specific dichloro-benzenesulfonyl and difluorophenyl groups, including X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, have provided valuable insights into their structural properties and potential applications in material science and pharmacology (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).

Anticancer and Antimicrobial Agents Design

  • The design and synthesis of new compounds featuring chlorophenyl and thiadiazole moieties have been explored, demonstrating significant cytotoxicity against cancer cell lines. Selective cytotoxicity towards cancer cells over normal cells and induced cell cycle arrest indicate potential applications in developing anticancer therapies (El-Masry, Essa, Selim, El-Emam, Mohamed, Sakr, Kadry, Taher, & Abou-Seri, 2022).

properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3S/c1-22-17-4-2-3-5-18(17)24(28(22,26)27)14-8-10-23(11-9-14)19(25)15-12-13(20)6-7-16(15)21/h2-7,12,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNLFJQYBJHYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.